molecular formula C9H14Cl2N2 B2831451 1-(Pyridin-3-yl)cyclobutanamine dihydrochloride CAS No. 2309459-47-8

1-(Pyridin-3-yl)cyclobutanamine dihydrochloride

Cat. No.: B2831451
CAS No.: 2309459-47-8
M. Wt: 221.13
InChI Key: ZDIPNNFLHJBCLB-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)cyclobutanamine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2N2. It is a derivative of cyclobutanamine, where a pyridin-3-yl group is attached to the cyclobutane ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-(Pyridin-3-yl)cyclobutanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, amines can be irritants and should be handled with care. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)cyclobutanamine dihydrochloride typically involves the reaction of pyridine derivatives with cyclobutanamine under controlled conditions. One common method includes the use of cyclobutanone as a starting material, which undergoes a series of reactions including amination and cyclization to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)cyclobutanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridinyl derivatives and cyclobutanamine analogs, which can be further utilized in different chemical syntheses .

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)cyclobutanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyridinyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)cyclobutanamine
  • 1-(Pyridin-4-yl)cyclobutanamine
  • Cyclobutanamine derivatives with different substituents

Uniqueness: 1-(Pyridin-3-yl)cyclobutanamine dihydrochloride is unique due to the position of the pyridinyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-pyridin-3-ylcyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9(4-2-5-9)8-3-1-6-11-7-8;;/h1,3,6-7H,2,4-5,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIPNNFLHJBCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CN=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309459-47-8
Record name 1-(pyridin-3-yl)cyclobutan-1-amine dihydrochloride
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